
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is an organic compound that features a benzyloxy group attached to a hexenol backbone with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl chloride with a suitable alcohol under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hexenol Backbone: This involves the use of Grignard reagents or other organometallic compounds to form the hexenol structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alcohols.
Substitution: Nitro or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-phenylethanol: Similar structure but with a shorter carbon chain.
1-(Benzyloxy)-3-phenylpropan-2-ol: Similar structure with a different position of the hydroxyl group.
1-(Benzyloxy)-4-phenylbutan-3-ol: Similar structure with a longer carbon chain.
Uniqueness: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is unique due to its specific combination of a benzyloxy group, a phenyl group, and a hexenol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 91285-74-4 | |
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
6-phenyl-1-phenylmethoxyhex-5-en-3-ol |
InChI |
InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2 |
Clé InChI |
SHEYFZQCSUIKKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


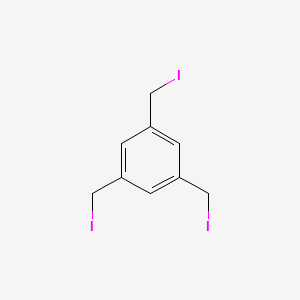

![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
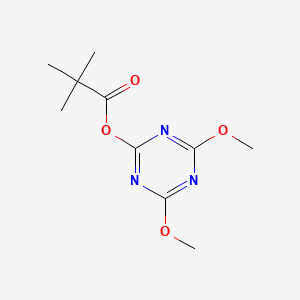
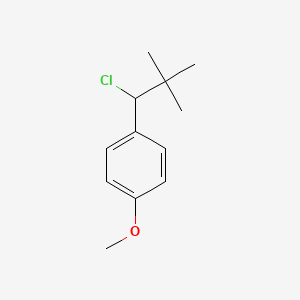
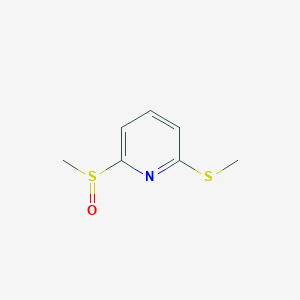
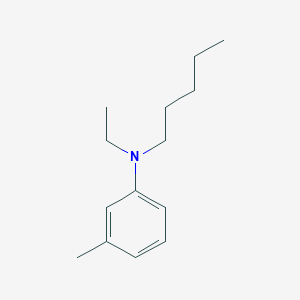
![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
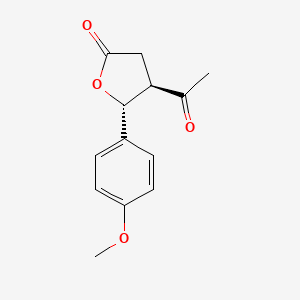
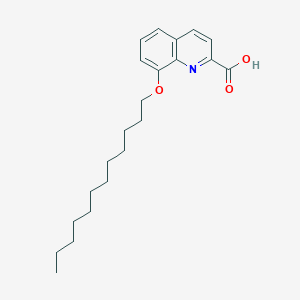
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

